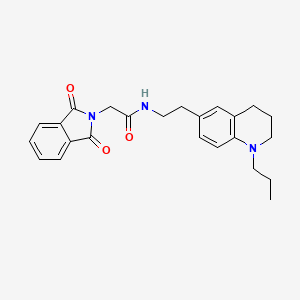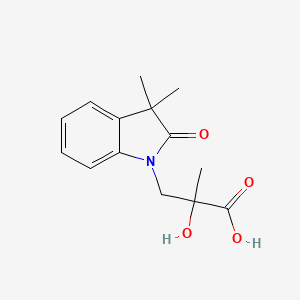
2-(2-chlorophenyl)-N-(3-hydroxypropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenyl)-N-(3-hydroxypropyl)acetamide, also known as propacetamol, is a prodrug of paracetamol, which is widely used as an analgesic and antipyretic drug. It is a white crystalline powder that is soluble in water and ethanol. Propacetamol is converted into paracetamol in the body by hydrolysis, which is a process that is catalyzed by esterases. This drug is used for the treatment of mild to moderate pain, fever, and inflammation.
Wissenschaftliche Forschungsanwendungen
Synthetic Organic Chemistry
2-(2-chlorophenyl)-N-(3-hydroxypropyl)acetamide and its derivatives play a crucial role in synthetic organic chemistry, particularly in the development of chemoselective N-acylation reagents. Research in this area has led to the creation of compounds exhibiting superior chemoselectivity compared to existing N-acylation agents. This is significant for the synthesis of complex molecules, potentially offering new pathways in drug development and materials science. For instance, the development of chiral ligands based on the N-Ar axis has shown promising results in asymmetric catalysis, a critical process in the production of optically active pharmaceuticals (Kondo & Murakami, 2001).
Environmental Impacts
The environmental behavior of compounds related to 2-(2-chlorophenyl)-N-(3-hydroxypropyl)acetamide, particularly chlorophenols, has been extensively studied. These compounds, due to their toxicity and persistence, pose risks to aquatic life and ecosystems. Studies have shown that chlorophenols can be moderate to highly persistent in the environment, depending on conditions, and may exert toxic effects on aquatic organisms upon long-term exposure. The bioaccumulation potential of these compounds is considered low, but their presence in water bodies can lead to significant environmental and health issues due to their strong organoleptic effects (Krijgsheld & Gen, 1986).
Moreover, research on the degradation of chlorophenols using advanced methods like zero-valent iron (ZVI) and bimetallic systems has shown potential for efficient decontamination strategies. These methods offer promising avenues for the removal of chlorophenols from polluted water sources, highlighting the intersection of synthetic chemistry and environmental engineering in addressing pollution (Gunawardana, Singhal, & Swedlund, 2011).
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-N-(3-hydroxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c12-10-5-2-1-4-9(10)8-11(15)13-6-3-7-14/h1-2,4-5,14H,3,6-8H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXBNFCQYYQVPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCCCO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-[[4-(Hydroxymethyl)phenyl]methyl]piperazin-1-yl]acetonitrile](/img/structure/B2589062.png)

![2-[[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2589068.png)

![5-methyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2589072.png)

![5-Chloro-2-[(pyridin-3-yl)methoxy]pyridine](/img/structure/B2589074.png)
![6-Methyl-2-phenyl-4-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B2589075.png)
![[1-[(1-Cyanocyclohexyl)-methylamino]-1-oxopropan-2-yl] 3-hydroxybenzoate](/img/structure/B2589076.png)


![4-tert-butyl 6-ethyl hexahydrofuro[3,2-b]pyridine-4,6(2H)-dicarboxylate](/img/structure/B2589081.png)